13-Oxyingenol dodecanoate is a derivative of ingenol, a diterpenoid compound primarily extracted from the plant Euphorbia kansui. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. The structural modifications of 13-oxyingenol have resulted in derivatives that exhibit significant biological activities, including anti-tumor properties.
Source: The primary source of 13-oxyingenol dodecanoate is the Euphorbia kansui plant, which has been traditionally used in Chinese medicine. The extraction and subsequent chemical transformations have led to the synthesis of this compound and its derivatives.
Classification: 13-Oxyingenol dodecanoate belongs to the class of ingenane-type diterpenoids. These compounds are characterized by their complex polycyclic structures and have been studied for various biological activities, including anti-cancer effects.
The synthesis of 13-oxyingenol dodecanoate involves several steps, utilizing both natural extracts and synthetic methodologies.
Methods:
Technical Details: A typical synthesis might involve:
The molecular structure of 13-oxyingenol dodecanoate can be described as follows:
13-Oxyingenol dodecanoate participates in various chemical reactions that can modify its structure or enhance its biological properties.
The mechanism by which 13-oxyingenol dodecanoate exerts its effects appears to involve multiple pathways:
The physical and chemical properties of 13-oxyingenol dodecanoate contribute significantly to its biological activity:
The applications of 13-oxyingenol dodecanoate are primarily focused on its potential as an anti-cancer agent:
13-Oxyingenol dodecanoate (13OD) is a bioactive ingenane diterpenoid primarily isolated from Euphorbia kansui, a plant deeply rooted in traditional Chinese medicine (TCM). This species, alongside other members of the Euphorbiaceae family, has been historically employed for treating severe conditions such as malignant ascites effusion (MAE), edema, and respiratory disorders. The roots of E. kansui, often processed by vinegar stir-frying to reduce inherent toxicity, have been utilized for centuries as a hydrogogue and cathartic agent. Modern pharmacological validation confirms that vinegar-processed E. kansui (VEK) retains significant water-expelling effects while mitigating systemic toxicity. This detoxification process correlates with gut microbiota modulation and bile acid regulation, highlighting a sophisticated traditional understanding of pharmacokinetic optimization [1] [8]. The broader genus Euphorbia encompasses over 2,000 species, with at least 33 documented for medicinal use. Among these, E. kansui stands out for its rich content of esterified ingenol derivatives like 13OD, which are now recognized as key bioactive constituents responsible for its antitumor and anti-inflammatory properties [8].
Ingenane diterpenoids represent a structurally distinctive class of natural products characterized by their intricate 5/7/7/3 tetracyclic ring system and high oxygenation. The anticancer potential of this chemical class gained significant attention with the FDA approval of ingenol mebutate (Picato®), derived from Euphorbia peplus, for actinic keratosis treatment in 2012. This milestone underscored the therapeutic viability of ingenol esters and stimulated extensive research into structurally related compounds. 13OD emerged as a focal point due to its unique C-13 esterification with a dodecanoyl (lauric acid) chain—a structural feature that enhances its bioactivity and target specificity compared to non-esterified ingenols [1] [2]. Historically, natural ingenol derivatives were obtained through complex extraction and hydrolysis processes from plant material, but recent advances in total synthesis (e.g., ring-closing olefin metathesis and Mislow-Evans [2,3]-sigmatropic rearrangement) have enabled scalable production and structural diversification of 13OD analogs. These synthetic approaches have accelerated structure-activity relationship (SAR) studies, positioning 13OD as a strategic lead compound in oncology drug discovery [9].
Esterification at key hydroxyl groups (particularly C-13 and C-20) profoundly enhances the pharmacological profile of ingenol scaffolds. The dodecanoyl ester moiety in 13OD significantly improves membrane permeability and target binding affinity compared to its parent aglycone. This modification is critical for its dual capacity to induce both apoptotic and autophagic cell death pathways across diverse cancer types. Mechanistically, esterified ingenols like 13OD exhibit multi-target functionality: They modulate kinase signaling (ULK1), disrupt mitochondrial homeostasis, and trigger calcium-mediated cytotoxicity without relying solely on protein kinase C (PKC) activation—a pathway associated with tumor-promoting effects of phorbol esters. This target diversity minimizes the risk of carcinogenic side effects and expands their therapeutic window. The ester group also influences pharmacokinetic behavior, enhancing metabolic stability and prolonging systemic exposure, which is essential for in vivo efficacy [1] [9].
Property | Characteristics/Impact |
---|---|
Core Structure | 5/7/7/3 tetracyclic ingenane diterpenoid with high oxygenation |
Esterification Site | C-13 dodecanoyl (laurate) ester |
Solubility | Lipophilic (soluble in DMSO; logP >5) |
Molecular Formula | C₃₂H₅₀O₇ |
Bioactivity Drivers | Dodecanoyl chain enhances membrane interaction and target specificity |
Therapeutic Relevance | Enables dual induction of apoptosis and autophagy via non-PKC pathways |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: